

In-Depth Technical Guide: Biological Activity of 4,4-Diphenylbutylamine Hydrochloride Derivatives

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Compound of Interest		
Compound Name:	4,4-Diphenylbutylamine hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of **4,4-diphenylbutylamine hydrochloride** derivatives. The information presented herein is curated for researchers, scientists, and professionals engaged in drug discovery and development, offering a detailed examination of the synthesis, biological evaluation, and mechanistic insights into this class of compounds.

Core Biological Activity: Antilipidperoxidation

The primary biological activity reported for 4,4-diphenylbutylamine derivatives is their potent inhibitory effect on lipid peroxidation. A key study by Yi et al. (1990) synthesized a series of 4,4-diarylbutylamines and their corresponding butanamide derivatives and evaluated their antilipidperoxidation (ALP) activity in rat brain homogenates, as well as their acute toxicity (LD50) in mice.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the antilipidperoxidation activity and acute toxicity of selected 4,4-diphenylbutylamine and 4,4-diarylbutanamide derivatives.



Compound	Structure (R)	Antilipidperoxidati on Activity (IC50, µM)	Acute Toxicity (LD50, mg/kg, i.p. in mice)
4,4- Diphenylbutylamine	Н	1.5	58
N-Methyl-4,4- diphenylbutylamine	СН₃	0.8	45
N,N-Dimethyl-4,4- diphenylbutylamine	(CH3)2	2.2	62
N-Ethyl-4,4- diphenylbutylamine	C2H5	1.2	55
4,4-Bis(4- methylphenyl)butylami ne	4-CH₃	1.1	68
4,4-Bis(4- methoxyphenyl)butyla mine	4-OCH₃	0.5	75
4,4-Bis(4- chlorophenyl)butylami ne	4-Cl	2.5	42
4,4- Diphenylbutanamide	-	>100	>500

Data extracted from Yi et al., 1990.[1]

Experimental Protocols Synthesis of 4,4-Diarylbutylamines

A general synthetic route to 4,4-diarylbutylamines involves the reaction of a diarylacetonitrile with a suitable Grignard reagent, followed by reduction of the resulting nitrile.





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General synthesis workflow for 4,4-diarylbutylamines.

Antilipidperoxidation (ALP) Activity Assay

The antilipidperoxidation activity was determined by measuring the inhibition of malondialdehyde (MDA) formation in rat brain homogenates, a common method to assess lipid peroxidation.[2]

Protocol:

- Preparation of Brain Homogenate: Male Wistar rats are sacrificed, and the brains are rapidly removed and homogenized in ice-cold 1.15% KCl solution to prepare a 10% (w/v) homogenate.
- Induction of Lipid Peroxidation: Lipid peroxidation is initiated in the homogenate by the addition of an Fe²⁺/ascorbate system.
- Incubation with Test Compounds: The homogenate is incubated with various concentrations
 of the 4,4-diphenylbutylamine derivatives or a vehicle control.
- Measurement of Malondialdehyde (MDA): The amount of MDA, a secondary product of lipid peroxidation, is quantified using the thiobarbituric acid (TBA) test.[3][4] The reaction of MDA with TBA forms a colored adduct that can be measured spectrophotometrically at 532 nm.[2] [5][6]
- Calculation of IC50: The concentration of the test compound that inhibits MDA formation by 50% (IC50) is calculated from the dose-response curve.

Acute Toxicity (LD50) Determination



The acute toxicity of the compounds is determined by calculating the median lethal dose (LD50) in mice.[7][8]

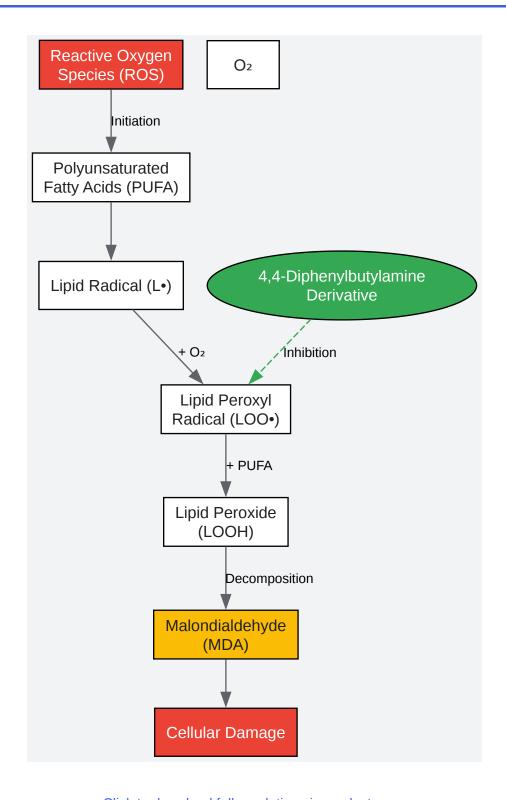
Protocol:

- Animal Model: Male ddY mice are used for the study.[9]
- Administration of Compounds: The test compounds are dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses to different groups of mice.
- Observation: The animals are observed for mortality over a 24-hour period.[8]
- Calculation of LD50: The LD50 value, the dose that is lethal to 50% of the animals, is calculated using a standard statistical method, such as the Litchfield and Wilcoxon method.

Signaling Pathways and Mechanism of Action

The antilipidperoxidation activity of 4,4-diphenylbutylamine derivatives is attributed to their ability to act as antioxidants, interrupting the free radical chain reactions that propagate lipid peroxidation.





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Inhibition of the lipid peroxidation cascade by 4,4-diphenylbutylamine derivatives.

The proposed mechanism involves the donation of a hydrogen atom from the amine or another part of the molecule to the lipid peroxyl radical (LOO•), thereby terminating the chain reaction



and preventing further propagation of lipid damage.[10][11] This free radical scavenging activity is a key feature of many antioxidant compounds. The process of lipid peroxidation is a major contributor to oxidative stress, which is implicated in the pathophysiology of numerous diseases.[12][13][14]

Other Potential Biological Activities

While the primary reported activity is antilipidperoxidation, the 4,4-diphenylbutylamine scaffold shares structural similarities with ligands for various receptors in the central nervous system. Further research may explore the potential for these derivatives to interact with:

- Dopamine Receptors: The phenethylamine moiety is a common feature in many dopamine receptor ligands.
- Serotonin Receptors: Structural analogs of phenethylamines have shown affinity for serotonin receptors.[12]
- Sigma Receptors: These receptors are known to bind a diverse range of lipophilic amines.

Currently, there is a lack of direct evidence from the scientific literature specifically linking **4,4-diphenylbutylamine hydrochloride** derivatives to these targets. Future investigations are warranted to explore these potential activities and elucidate a broader pharmacological profile for this class of compounds.

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